molecular formula C8H6FNO3 B12954024 2-(2-Fluoro-6-nitrophenyl)acetaldehyde

2-(2-Fluoro-6-nitrophenyl)acetaldehyde

Cat. No.: B12954024
M. Wt: 183.14 g/mol
InChI Key: NDRXIWBFVMNAAT-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-fluorotoluene to introduce the nitro group, followed by oxidation to form the aldehyde group .

Industrial Production Methods

Industrial production methods for 2-(2-Fluoro-6-nitrophenyl)acetaldehyde may involve large-scale nitration and oxidation processes, utilizing specialized equipment to ensure safety and efficiency. The specific conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-nitrophenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Fluoro-6-nitrophenyl)acetic acid.

    Reduction: 2-(2-Fluoro-6-aminophenyl)acetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-6-nitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-6-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(2-Fluoro-6-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.

Uniqueness

The presence of both a fluorine atom and a nitro group on the benzene ring, along with an aldehyde group, allows for a wide range of chemical transformations and interactions with biological molecules .

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

2-(2-fluoro-6-nitrophenyl)acetaldehyde

InChI

InChI=1S/C8H6FNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2

InChI Key

NDRXIWBFVMNAAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC=O)[N+](=O)[O-]

Origin of Product

United States

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